molecular formula C18H14N2O2S2 B2594529 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 1209266-82-9

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2594529
CAS No.: 1209266-82-9
M. Wt: 354.44
InChI Key: ILSCBDFJZNGZQM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a furan ring

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.

    Reduction: Reduction reactions can occur at the benzothiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole, thiophene, and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzothiazole moiety may yield aminobenzothiazoles.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to bacterial enzymes, thereby disrupting essential metabolic processes . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of benzothiazole, thiophene, and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-10-9-13(11(2)22-10)16(21)20-17-12(7-8-23-17)18-19-14-5-3-4-6-15(14)24-18/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSCBDFJZNGZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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